4'-Acetylbenzo-18-crown 6-Ether
Overview
Description
4’-Acetylbenzo-18-crown 6-Ether is a chemical compound belonging to the family of crown ethers. Crown ethers are macrocyclic compounds known for their ability to complex and bind certain metal ions, effectively encapsulating them within the crown-shaped cavity. The 4’-acetylbenzo-18-crown 6-Ether compound has an acetyl group (-COCH3) attached to the 4’ position of the benzo moiety, which provides additional functionalization and potential reactivity .
Mechanism of Action
Target of Action
The primary targets of 4’-Acetylbenzo-18-crown 6-Ether are certain metal ions . Crown ethers, the family to which this compound belongs, are known for their ability to complex and bind certain metal ions . They effectively encapsulate these ions within their crown-shaped cavity .
Mode of Action
The 4’-Acetylbenzo-18-crown 6-Ether compound interacts with its targets (metal ions) by forming a complex . This is achieved through the crown-shaped structure of the compound, which allows it to encapsulate the metal ions . The compound has an acetyl group (-COCH3) attached to the 4’ position of the benzo moiety, which provides additional functionalization and potential reactivity .
Biochemical Pathways
Crown ethers are generally known for their applications in ion transport, separation, and sensing , suggesting that they may influence pathways related to these processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Acetylbenzo-18-crown 6-Ether. For instance, the presence of moisture should be avoided as the compound is hygroscopic . Furthermore, the compound should be stored under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetylbenzo-18-crown 6-Ether typically involves the reaction of benzo-18-crown-6 with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
Reactants: Benzo-18-crown-6 and acetic anhydride.
Catalyst: Acid catalyst such as sulfuric acid.
Conditions: Reflux for several hours.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for 4’-Acetylbenzo-18-crown 6-Ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Acetylbenzo-18-crown 6-Ether undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4’-Carboxybenzo-18-crown 6-Ether.
Reduction: 4’-Hydroxybenzo-18-crown 6-Ether.
Substitution: Various substituted benzo-18-crown 6-Ether derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Acetylbenzo-18-crown 6-Ether has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Comparison with Similar Compounds
Similar Compounds
Benzo-18-crown-6: Lacks the acetyl group, making it less reactive.
4’-Carboxybenzo-18-crown 6-Ether: Contains a carboxyl group instead of an acetyl group, which affects its reactivity and binding properties.
4’-Hydroxybenzo-18-crown 6-Ether: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
4’-Acetylbenzo-18-crown 6-Ether is unique due to the presence of the acetyl group, which provides additional functionalization and enhances its reactivity and binding properties. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
IUPAC Name |
1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-15(19)16-2-3-17-18(14-16)25-13-11-23-9-7-21-5-4-20-6-8-22-10-12-24-17/h2-3,14H,4-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDFSVHYMATAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394776 | |
Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41855-35-0 | |
Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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